molecular formula C10H15NO B587278 Isophoronenitrile-d5 CAS No. 1794756-30-1

Isophoronenitrile-d5

Cat. No.: B587278
CAS No.: 1794756-30-1
M. Wt: 170.267
InChI Key: JJDFVIDVSCYKDS-SBRIIUNQSA-N
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Description

Isophoronenitrile-d5 is a deuterated analog of isophoronenitrile, a bicyclic nitrile derived from isophorone (a ketone with a camphor-like structure). The compound is characterized by the substitution of five hydrogen atoms with deuterium (^2H), enhancing its utility as a stable isotopically labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies . Its chemical formula is C₉H₈D₅N, with a molecular weight of ~145.28 g/mol (calculated by adding five deuterium masses to the parent compound, C₉H₁₃N, M.W. 135.21 g/mol + 5 × 2.014 g/mol ≈ 145.28 g/mol). This compound is commercially available as a calibrated solution in acetonitrile or as a pure powder, catering to applications in pharmaceutical impurity profiling, environmental analysis, and metabolic studies .

Properties

CAS No.

1794756-30-1

Molecular Formula

C10H15NO

Molecular Weight

170.267

IUPAC Name

2,2-dideuterio-3,3-dimethyl-5-oxo-1-(trideuteriomethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H15NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h4-6H2,1-3H3/i3D3,6D2

InChI Key

JJDFVIDVSCYKDS-SBRIIUNQSA-N

SMILES

CC1(CC(=O)CC(C1)(C)C#N)C

Synonyms

3-Cyano-3,5,5-trimethylcyclohexanone-d5;  3-Oxo-1,5,5-trimethylcyclohexanecarbonitrile-d5;  NSC 171143-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Nitriles

5-(Methylsulfanyl)pentanenitrile
  • Structure : A straight-chain nitrile with a methylthio (-S-CH₃) substituent at the fifth carbon (C₆H₉NS).
  • Molecular Weight : 127.21 g/mol .
  • Applications : Primarily used in organic synthesis and agrochemical research due to its sulfur-containing functional group. Unlike isophoronenitrile-d5, it lacks isotopic labeling and a bicyclic backbone, limiting its utility in quantitative analytical workflows .
  • Solubility : Similar to this compound, it is soluble in polar aprotic solvents like acetonitrile.
Isophoronenitrile (Non-Deuterated)
  • Structure : Shares the same bicyclic framework as this compound but lacks deuterium substitution.
  • Molecular Weight : 135.21 g/mol.
  • Applications : Used as a solvent or intermediate in organic synthesis. The absence of deuterium makes it unsuitable as an internal standard in MS-based quantification .

Functional Analogs: Deuterated Standards

Ethyl Stearate-D5
  • Structure : A deuterated ester (C₂₀H₃₅D₅O₂) with five deuterium atoms.
  • Molecular Weight: 317.56 g/mol vs. 312.53 g/mol for non-deuterated ethyl stearate .
  • Applications : Like this compound, it serves as an internal standard in lipidomics and metabolomics. However, its ester functional group and linear structure differentiate its chemical reactivity and chromatographic behavior .
Fenuron-D5
  • Structure : A deuterated urea herbicide (C₉H₅D₅N₂O).
  • Molecular Weight : 169.24 g/mol .
  • Applications : Used in environmental monitoring to quantify fenuron residues in soil and water. While both fenuron-D5 and this compound are deuterated, fenuron-D5’s urea moiety and agricultural focus contrast with this compound’s nitrile-based pharmaceutical applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Isotopic Labeling
This compound C₉H₈D₅N 145.28 MS/NMR internal standards, pharmaceuticals Yes (D5)
5-(Methylsulfanyl)pentanenitrile C₆H₉NS 127.21 Organic synthesis, agrochemicals No
Ethyl Stearate-D5 C₂₀H₃₅D₅O₂ 317.56 Lipidomics, metabolomics Yes (D5)
Fenuron-D5 C₉H₅D₅N₂O 169.24 Environmental herbicide analysis Yes (D5)

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